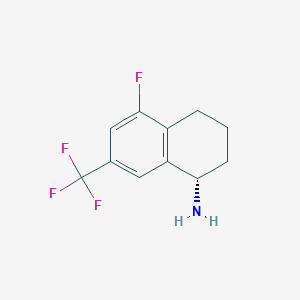

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17472669

Molecular Formula: C11H11F4N

Molecular Weight: 233.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F4N |

|---|---|

| Molecular Weight | 233.20 g/mol |

| IUPAC Name | (1S)-5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m0/s1 |

| Standard InChI Key | TUNYVWDYZXKJFO-JTQLQIEISA-N |

| Isomeric SMILES | C1C[C@@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |

| Canonical SMILES | C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |

Introduction

Chemical Identity and Structural Features

Core Structure and Substitution Pattern

The compound features a partially saturated naphthalene backbone (1,2,3,4-tetrahydronaphthalene) with two key substituents:

-

A fluoro group at the 5-position.

-

A trifluoromethyl (-CF₃) group at the 7-position.

The amine group at the 1-position adopts the (S)-configuration, conferring chirality to the molecule .

Molecular Formula and Weight

-

Formula: C₁₁H₁₁F₄N

-

Molecular weight: 233.20 g/mol .

This aligns with analogs such as (S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (PubChem CID: 131374589), differing only in substituent positions .

Stereochemical Considerations

The (S)-configuration at the 1-position amine is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct splitting patterns for cis vs. trans isomers, aiding in stereochemical assignment .

Synthetic Routes and Methodological Insights

Friedel-Crafts Cycli-Acylalkylation

-

Step 1: Styrene or vinyl cycloalkane precursors undergo cascade cyclization with trifluoroacetyl phenylacetyl anhydride to form tetralone intermediates .

-

Step 2: Sodium borohydride reduction yields cis-tetralols, with stereospecificity confirmed via ¹H NMR (e.g., C(4) proton splitting patterns) .

Functionalization at Positions 5 and 7

-

Fluorination: Electrophilic aromatic substitution (EAS) using fluorine gas or Selectfluor® at the 5-position.

-

Trifluoromethylation: Radical or transition-metal-catalyzed introduction of -CF₃ at the 7-position, as seen in anti-inflammatory tetrahydronaphthalene derivatives .

Enantiomeric Resolution

Chiral resolution techniques, such as HPLC with chiral stationary phases or enzymatic kinetic resolution, are employed to isolate the (S)-enantiomer .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in dimethyl sulfoxide (DMSO) at 10 mM concentrations .

-

Storage: Stable at room temperature (RT) for 1 month or at -20°C for 6 months .

Table 1: Stock Solution Preparation

| Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |

|---|---|---|---|

| 1 | 6.053 | 30.265 | 60.530 |

| 5 | 1.211 | 6.053 | 12.106 |

| 10 | 0.605 | 3.027 | 6.053 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume